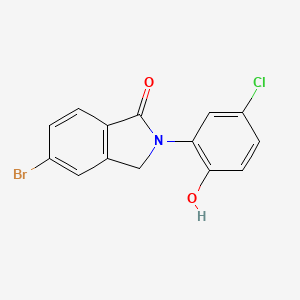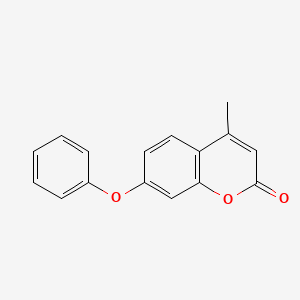
1H-benzimidazole;3-(carboxymethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-benzimidazole;3-(carboxymethoxy)benzoic acid is a compound that combines the structural features of benzimidazole and carboxymethoxybenzoic acid. Benzimidazole is a bicyclic heterocyclic aromatic compound, where a benzene ring is fused to an imidazole ring. This compound is known for its wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of 1,2-phenylenediamine with carboxymethoxybenzoic acid under acidic conditions, often using a dehydrating agent such as polyphosphoric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as zinc oxide nanoparticles have been used to enhance the reaction rate and selectivity, making the process more eco-friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
1H-benzimidazole;3-(carboxymethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while reduction can produce benzimidazole-2-methanol derivatives.
Wissenschaftliche Forschungsanwendungen
1H-benzimidazole;3-(carboxymethoxy)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Wirkmechanismus
The mechanism of action of 1H-benzimidazole;3-(carboxymethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to bind to the minor groove of DNA, interfering with DNA replication and transcription. This interaction can lead to the inhibition of cell proliferation, making these compounds effective as anticancer agents. Additionally, the compound may inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial and antiviral activities .
Vergleich Mit ähnlichen Verbindungen
1H-benzimidazole;3-(carboxymethoxy)benzoic acid can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Substituted benzimidazoles: These derivatives often exhibit enhanced biological activity due to the presence of additional functional groups.
Imidazole derivatives: Compounds containing the imidazole ring, which also show a wide range of biological activities.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological properties and applications compared to other benzimidazole and imidazole derivatives.
Eigenschaften
CAS-Nummer |
833445-80-0 |
|---|---|
Molekularformel |
C25H22N2O10 |
Molekulargewicht |
510.4 g/mol |
IUPAC-Name |
1H-benzimidazole;3-(carboxymethoxy)benzoic acid |
InChI |
InChI=1S/2C9H8O5.C7H6N2/c2*10-8(11)5-14-7-3-1-2-6(4-7)9(12)13;1-2-4-7-6(3-1)8-5-9-7/h2*1-4H,5H2,(H,10,11)(H,12,13);1-5H,(H,8,9) |
InChI-Schlüssel |
ATMFSWQDNNOOJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC=N2.C1=CC(=CC(=C1)OCC(=O)O)C(=O)O.C1=CC(=CC(=C1)OCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


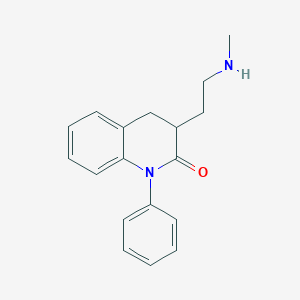
![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)
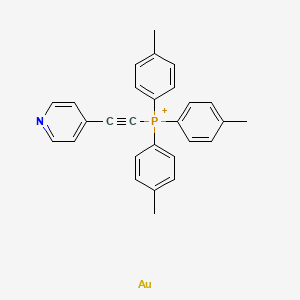



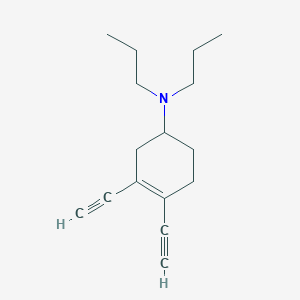
![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)
![Furo[3,2-c]oxepin-4(2H)-one, 2,2-diethyl-3,6,7,8-tetrahydro-](/img/structure/B14208040.png)
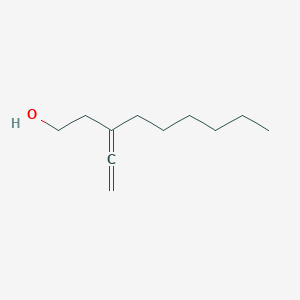
![2-[(12-Methyltridecyl)oxy]oxane](/img/structure/B14208043.png)

